

Lit-001: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lit-001

Cat. No.: B608597

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **Lit-001**, a novel nonpeptide agonist of the oxytocin receptor. This document provides detailed information on its chemical properties, pharmacological profile, experimental protocols from key studies, and its mechanism of action through established signaling pathways.

Chemical and Physical Properties

Lit-001 is a small molecule compound available as a free base and a trifluoroacetate (TFA) salt. The chemical details are crucial for experimental design, including solubility and dose calculations.

Identifier	Lit-001 (Free Base)	Lit-001 (Trifluoroacetate Salt)
CAS Number	2245072-20-0[1][2]	2245072-21-1[3][4][5]
Molecular Formula	C ₂₈ H ₃₃ N ₇ O ₂ S	C ₃₀ H ₃₄ F ₃ N ₇ O ₄ S
Molecular Weight	531.68 g/mol	645.7 g/mol

Pharmacological Profile

Lit-001 is a potent and selective agonist for the oxytocin receptor (OT-R) with demonstrated efficacy in preclinical models. Its activity at vasopressin receptors has also been characterized, providing a complete picture of its pharmacological specificity.

Receptor	Species	Assay Type	Value
Oxytocin Receptor (OT-R)	Human	Ki	226 nM
Human	EC ₅₀	25 nM	
Vasopressin V1a Receptor (V1a-R)	Human	Ki	1253 nM
Human	IC ₅₀	5900 nM	
Vasopressin V2 Receptor (V2-R)	Human	Ki	1666 nM
Human	EC ₅₀	41 nM	

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the in vivo effects of **Lit-001**.

Social Interaction in a Mouse Model of Autism

This protocol outlines the methodology used to assess the efficacy of **Lit-001** in a preclinical model of autism spectrum disorder (ASD).

- **Animal Model:** μ -opioid receptor knockout mice are used as a model for autism-related social deficits.
- **Drug Administration:** **Lit-001** is administered via intraperitoneal (i.p.) injection at doses ranging from 10-20 mg/kg. The compound is typically dissolved in a vehicle such as 1% carboxymethyl cellulose (CMC) in 0.9% NaCl.
- **Behavioral Assay:** The social interaction test is performed to measure the time spent in social activities. This includes behaviors such as sniffing, grooming, climbing, and following.
- **Procedure:** Following a 30-minute pre-treatment period with **Lit-001** or vehicle, mice are placed in an arena with an unfamiliar mouse, and their social interactions are recorded and quantified for a defined period, typically 10 minutes.

Analgesic Effects in a Rat Model of Inflammatory Pain

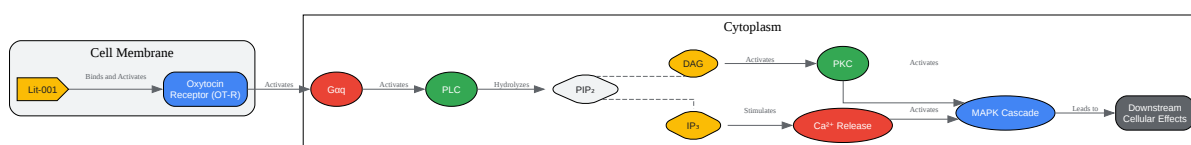
This protocol details the experimental procedure to evaluate the anti-hyperalgesic properties of **Lit-001** in a model of persistent inflammatory pain.

- **Animal Model:** A model of inflammatory pain is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw of rats.
- **Drug Administration:** **Lit-001** is administered intraperitoneally (i.p.) at a dose of 10 mg/kg in a vehicle of 1% CMC in 0.9% NaCl, 24 hours after the CFA injection.
- **Nociceptive Testing:** Mechanical and thermal hyperalgesia are assessed at multiple time points following **Lit-001** administration.
- **Procedure:** To confirm the involvement of the oxytocin receptor, a separate group of animals can be co-administered the OT-R antagonist L-368,899 (1 mg/kg, i.p.) along with **Lit-001**.

Signaling Pathways and Mechanism of Action

Lit-001 functions as a non-biased agonist of the oxytocin receptor, activating its primary signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that predominantly couples to Gαq and Gαi proteins.

Activation of the OT-R by **Lit-001** is expected to initiate the following signaling pathway:



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Oxytocin Receptor Signaling Pathway Activated by **Lit-001**.

This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.

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